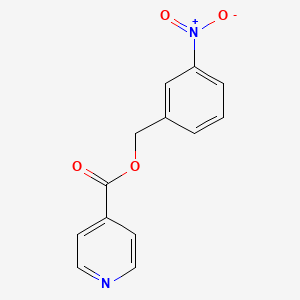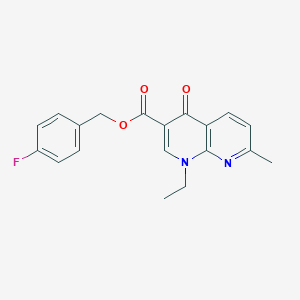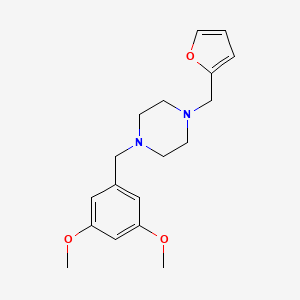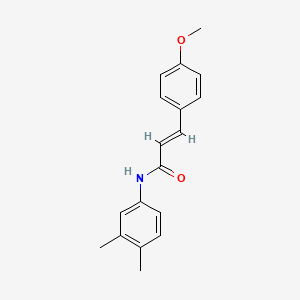![molecular formula C17H22N2O2 B5852446 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)
3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. It is also known as Flavopiridol and is a potent inhibitor of cyclin-dependent kinases (CDKs). The compound has been studied extensively for its potential applications in cancer treatment and other diseases.
Wirkmechanismus
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one involves its ability to inhibit CDKs. CDKs are enzymes that regulate the cell cycle by phosphorylating various proteins. By inhibiting CDKs, this compound can prevent the phosphorylation of these proteins, which in turn prevents the cell cycle from progressing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of CDKs. By inhibiting CDKs, the compound can prevent cancer cells from dividing and growing. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one in lab experiments include its potent inhibitory effects on CDKs, its ability to induce apoptosis in cancer cells, and its potential as a cancer treatment. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one. One direction is to explore its potential as a treatment for other diseases besides cancer, such as Alzheimer's disease and HIV. Another direction is to investigate its use in combination with other drugs to enhance its efficacy. Additionally, research could be conducted on the development of new analogs of the compound with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one involves several steps. The initial step involves the reaction of 6-methyl-4H-chromen-4-one with 4-ethylpiperazine in the presence of a base such as potassium carbonate. This results in the formation of 6-methyl-3-(4-ethylpiperazin-1-yl)-4H-chromen-4-one. The next step involves the reaction of this intermediate with a suitable reagent such as 2,4,5-trichloropyrimidine in the presence of a base such as cesium carbonate. This results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is primarily focused on its potential as a cancer treatment. The compound has been shown to inhibit CDKs, which are enzymes that play a critical role in cell division. By inhibiting CDKs, this compound can prevent cancer cells from dividing and growing.
Eigenschaften
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-18-6-8-19(9-7-18)11-14-12-21-16-5-4-13(2)10-15(16)17(14)20/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYPUUZGGJFPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)



![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one](/img/structure/B5852443.png)



![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)